molecular formula C13H16N4O2S B6994934 2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone

2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone

Cat. No.: B6994934
M. Wt: 292.36 g/mol
InChI Key: QBUZWFKOWWYNFL-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone is a complex organic compound featuring a pyrazole ring substituted with methyl groups and an azetidine ring linked to a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of hydrazine with appropriate carbonyl compounds to form the pyrazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives may exhibit biological activity, making it useful in the study of enzyme inhibitors or receptor ligands.

  • Industry: It can be employed in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in the context of antileishmanial and antimalarial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the pathogens.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole core and exhibit similar biological activities.

  • Azetidine derivatives: Compounds containing the azetidine ring are known for their diverse pharmacological effects.

  • Thiazole derivatives: Thiazole-containing compounds are often used in medicinal chemistry due to their bioactivity.

Uniqueness: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone stands out due to its specific combination of functional groups, which may confer unique properties and applications compared to other similar compounds.

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Properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-8-11(9(2)16-15-8)5-12(18)17-6-10(7-17)19-13-14-3-4-20-13/h3-4,10H,5-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUZWFKOWWYNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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